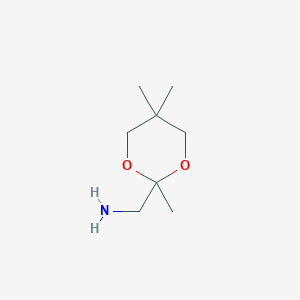
(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine is an organic compound with the molecular formula C8H17NO2 It is a derivative of dioxane, featuring a methanamine group attached to a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine typically involves the reaction of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .
Applications De Recherche Scientifique
(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The dioxane ring provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine
- (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol
- 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
Uniqueness
(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine is unique due to the specific positioning of the methanamine group on the dioxane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Activité Biologique
(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds in the dioxane family have been noted for their ability to inhibit cell proliferation in various cancer cell lines.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : There is evidence suggesting that compounds with similar structures can reduce inflammation markers in vitro.
Case Studies
- Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on human lung carcinoma cells. The IC50 value was determined to be 15 μg/mL, indicating moderate cytotoxicity.
- Neuroprotection :
- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant reduction in cell death compared to controls.
Data Table: Biological Activity Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | IC50 = 15 μg/mL | Study on lung carcinoma |
| Neuroprotective | Reduced cell death | Oxidative stress model |
| Anti-inflammatory | Decreased cytokine levels | In vitro inflammation assay |
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the dioxane ring may play a crucial role in modulating enzyme activity and influencing cellular signaling pathways related to apoptosis and inflammation.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
(2,5,5-trimethyl-1,3-dioxan-2-yl)methanamine |
InChI |
InChI=1S/C8H17NO2/c1-7(2)5-10-8(3,4-9)11-6-7/h4-6,9H2,1-3H3 |
Clé InChI |
TUWRADKZZASZCF-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)(C)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















